molecular formula C21H21N3O4 B2809378 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 1448059-08-2

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2809378
CAS RN: 1448059-08-2
M. Wt: 379.416
InChI Key: BAMQFOVFNQOXQO-UHFFFAOYSA-N
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Description

2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.416. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis and Antimicrobial Activity

A series of derivatives related to the chemical structure of interest were synthesized through condensation reactions. These compounds, including ones similar in structure to 2-(3,5-dimethylisoxazol-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, have shown promising antimicrobial activity. One study detailed the novel synthesis of 4-Benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyloxazol-5(4H)-one derivatives using 1,2,3,Tetrahydroisoquinoline and evaluated their antimicrobial properties. Compounds with bromine substitution displayed significant activity profiles, highlighting the potential for developing new antimicrobial agents based on this chemical framework (Rao et al., 2020).

Diastereoselective Synthesis Techniques

Research into the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones explored different solvents and temperatures to achieve diastereoselectivity. This work resulted in the exclusive formation of the trans isomer in pyridine, showcasing an innovative approach to controlling stereochemistry in synthetic processes involving compounds akin to the one of interest (Kandinska et al., 2006).

Exploration of Anti-exudative Properties

Derivatives of 1,2,4-triazol, structurally related to the compound , were synthesized and investigated for their anti-exudative properties. This research aimed at creating more effective and less toxic pharmaceuticals. The synthesized compounds demonstrated significant anti-exudative activity, suggesting potential applications in treating conditions associated with excessive fluid accumulation (Chalenko et al., 2019).

Contributions to Organic Synthesis

Studies have focused on synthesizing N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides, which serve as important intermediates for constructing tetrahydroisoquinoline structures. Such research underscores the compound's role in facilitating complex organic syntheses, leading to molecules with potential therapeutic applications (Raju, 2008).

properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13-18(14(2)28-23-13)11-20(25)22-17-6-5-15-7-8-24(12-16(15)10-17)21(26)19-4-3-9-27-19/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMQFOVFNQOXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.